molecular formula C26H44Br2N4 B608052 ICL-CCIC-0019 CAS No. 936498-64-5

ICL-CCIC-0019

Cat. No. B608052
M. Wt: 572.47
InChI Key: SRYRXSJEWKGQSC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

ICL-CCIC-0019 is a choline kinase alpha (CHKA) inhibitor. ICL-CCIC-0019 decreases phosphocholine levels and the fraction of labeled choline in lipids, and induces G1 arrest, endoplasmic reticulum stress and apoptosis of a panel of 60 cancer cell lines.

Scientific Research Applications

Inhibition of Cancer Cell Growth

ICL-CCIC-0019, a novel pharmacological inhibitor, plays a significant role in cancer research due to its ability to inhibit the growth of cancer cells. It targets the glycerophospholipid phosphatidylcholine synthesis pathway, which is essential for the structural integrity and signaling functions of cell membranes in cancer cells. This inhibitor has shown potent effects in suppressing the growth of various cancer cell lines, demonstrating its potential as a therapeutic strategy in oncology. Notably, it induces G1 arrest, endoplasmic reticulum stress, and apoptosis in cancer cells, while minimally affecting normal cells. Additionally, changes in phosphocholine cellular levels following treatment with ICL-CCIC-0019 can be detected non-invasively in tumor xenografts, highlighting its potential for clinical application (Trousil et al., 2015) (Trousil et al., 2016).

Impact on Cellular Metabolism

ICL-CCIC-0019 significantly affects cellular metabolism, particularly in cancer cells. It leads to a metabolically stressed phenotype, analogous to mitochondria toxin treatment, but without activating reactive oxygen species. The drug treatment results in decreased TCA cycle activity, oxygen consumption rate, and increased extracellular acidification rate. These effects are associated with a reduction in citrate synthase expression and activation of AMP kinase, showing that ICL-CCIC-0019's impact extends beyond the inhibition of phospholipid synthesis and profoundly affects the metabolic function of cancer cells (Trousil et al., 2015) (Trousil et al., 2016).

Development of Active Analogs

Further research on ICL-CCIC-0019 led to the development of active analogs, like CK146, with a piperazine handle. These analogs facilitate structural modifications to improve the biological profile of the inhibitor. However, while these attempts did not yield the expected results, they provided valuable insights into the structure-activity relationships of these compounds. This work underscores the ongoing efforts to optimize choline kinase inhibitors for therapeutic use in cancer treatment (Wang et al., 2021).

properties

CAS RN

936498-64-5

Product Name

ICL-CCIC-0019

Molecular Formula

C26H44Br2N4

Molecular Weight

572.47

IUPAC Name

1,1'-(1,12-Dodecanediyl)bis[4-(dimethylamino)pyridinium] dibromide

InChI

InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

SRYRXSJEWKGQSC-UHFFFAOYSA-L

SMILES

CN(C1=CC=[N+](CCCCCCCCCCCC[N+]2=CC=C(N(C)C)C=C2)C=C1)C.[Br-].[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ICL-CCIC-0019;  ICL CCIC 0019;  ICLCCIC0019; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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